![molecular formula C17H32N2O2 B2747230 tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate CAS No. 1286265-83-5](/img/structure/B2747230.png)

tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

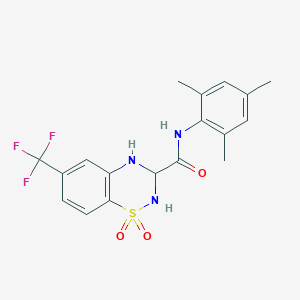

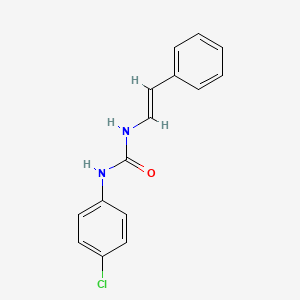

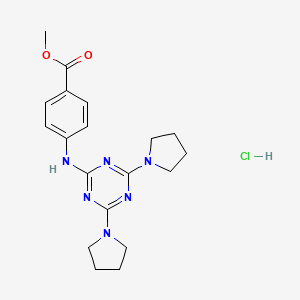

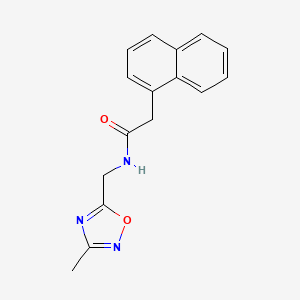

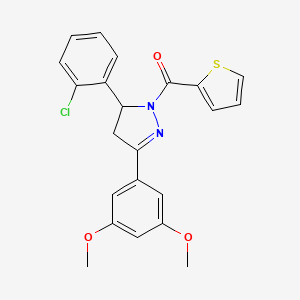

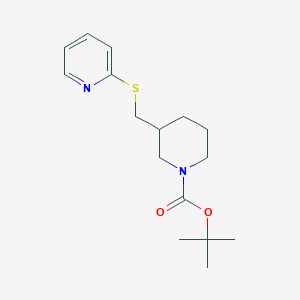

“tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C17H32N2O2 . It is also known as Carbamic acid, N-[(1-cyclohexyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester .

Synthesis Analysis

The synthesis of carbamates, such as “this compound”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexyl group, a piperidin-4-yl group, and a tert-butyl carbamate group .Chemical Reactions Analysis

Carbamates, such as “this compound”, can be synthesized through various reactions, including the Curtius Rearrangement . They can also be produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 296.45 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis of Spirocyclopropanated Analogues

Research led by Farina Brackmann et al. (2005) focused on converting tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This synthesis involves key steps of cocyclization, demonstrating the compound's utility in creating insecticide analogues with potentially enhanced properties (Farina Brackmann et al., 2005).

Intermediate for Carbocyclic Analogues Synthesis

The study by M. Ober et al. (2004) highlights the importance of a tert-butyl carbamate compound as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural configuration is crucial for developing nucleotide analogues, which are essential in various biological research and drug development efforts (M. Ober et al., 2004).

Studies on Hydrogen Bond Interactions

U. Das et al. (2016) synthesized two carbamate derivatives to study the interplay of strong and weak hydrogen bonds in molecular assemblies. This research helps understand how tert-butyl carbamate derivatives can form complex molecular architectures through hydrogen bonding, which has implications for materials science and molecular engineering (U. Das et al., 2016).

Development of Fluorescent Sensory Materials

Jiabao Sun et al. (2015) explored the synthesis of new benzothiazole modified carbazole derivatives, finding that tert-butyl carbamate compounds played a crucial role in the formation of organogels. These materials show strong blue light emission and can act as fluorescent sensors for detecting volatile acid vapors, illustrating the compound's potential in developing advanced sensory materials (Jiabao Sun et al., 2015).

Synthesis of Biologically Active Compounds

Research by Bingbing Zhao et al. (2017) demonstrates the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate as an intermediate in producing biologically active compounds such as omisertinib (AZD9291). This showcases the compound's significance in pharmaceutical synthesis and the development of new therapeutic agents (Bingbing Zhao et al., 2017).

Eigenschaften

IUPAC Name |

tert-butyl N-[(1-cyclohexylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-13-14-9-11-19(12-10-14)15-7-5-4-6-8-15/h14-15H,4-13H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALPCHIUXSWUCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methylphenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2747151.png)

![2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2747158.png)

![2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2747159.png)

![N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2747160.png)

![(Z)-ethyl 2-(6-fluoro-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2747170.png)